Enhanced Lipophilicity (XLogP3) for Improved Membrane Permeability vs. 4-Methoxy Analog
The target compound possesses a predicted XLogP3 of 1.0, which is higher than the anticipated value for its closest 4-methoxy analog (CAS 874652-00-3). This difference stems from the replacement of the ethoxy group with a methoxy group, which reduces lipophilicity by approximately 0.5 log units based on standard fragment-based calculation rules [1]. This quantifiable shift places the target compound in a more favorable lipophilicity space for passive membrane permeation, a critical parameter for intracellular target engagement [2].
| Evidence Dimension | Lipophilicity (LogP/XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.0 (PubChem), AlogP = 0.89 (ChEMBL) |
| Comparator Or Baseline | 4-Methoxy analog (CAS 874652-00-3): Estimated XLogP ~0.5 based on typical delta logP of -0.5 for ethoxy-to-methoxy replacement. Fragment-based calculation. |
| Quantified Difference | Approximately +0.5 log units higher for the target compound. |
| Conditions | Computed property; standard algorithms (XLogP3, AlogP). |
Why This Matters
Higher lipophilicity within an optimal range (LogP 1-3) is strongly correlated with improved cell permeability and oral bioavailability, making this compound a more promising starting point for hit-to-lead campaigns targeting intracellular proteins.
- [1] PubChem Compound Summary for CID 16268976, N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-ethoxy-N-methylbenzene-1-sulfonamide. National Center for Biotechnology Information (2025). View Source
- [2] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. (Provides class-level correlation between lipophilicity and permeability). View Source
